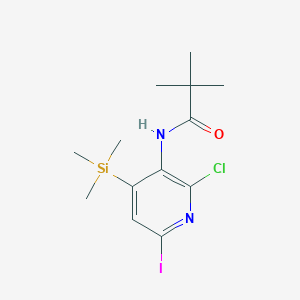
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide
Vue d'ensemble
Description
“N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide” is a chemical compound with the empirical formula C13H20ClIN2OSi . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide” is 410.75 . The SMILES string representation of the molecule isCC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1Si(C)C . Physical And Chemical Properties Analysis
“N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.Applications De Recherche Scientifique
Lithiation and Substitution Reactions
- Lithiation of related compounds, such as N-(pyridin-3-ylmethyl)pivalamide, followed by reaction with various electrophiles, leads to the formation of substituted derivatives. This is significant in the synthesis of complex organic molecules (Smith et al., 2013).
Molecular Structure Studies
- The molecular structure of similar compounds, like N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, has been studied, revealing details like non-planarity and intramolecular hydrogen bonding. These insights are crucial in understanding molecular interactions and stability (Atalay et al., 2016).
Synthesis of Pyridine-Imide Oligomers
- Pyridine-imide oligomers have been synthesized through acylation, with the yield dependent on terminal groups. This research is important for the development of new polymers and materials (Zhu et al., 2011).
Formation of Heterometallic Coordination Polymers
- The linkage of similar pivalamide compounds with polypyridine ligands results in novel coordination polymers. These materials have applications in catalysis, sorption, and as structural models for understanding metal-ligand interactions (Sotnik et al., 2015).
Hydrolysis Methods for Pivalamides
- A methodology for hydrolyzing pivalamide groups in compounds like 2-pivalamido-3H-pyrimidin-4-ones using Fe(NO3)3 in MeOH has been developed. This technique is valuable in synthetic chemistry for modifying and preparing amines (Bavetsias et al., 2004).
Selective Deprotonation and Functionalization of Pyridines
- Deprotonative functionalization of pyridine derivatives with aldehydes, involving compounds similar to the target molecule, has been explored. This process is critical for creating structurally diverse pyridine-based compounds (Shigeno et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloro-6-iodo-4-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClIN2OSi/c1-13(2,3)12(18)17-10-8(19(4,5)6)7-9(15)16-11(10)14/h7H,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJJAPSSGPPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1[Si](C)(C)C)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClIN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138809 | |
| Record name | Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide | |
CAS RN |
1305325-24-9 | |
| Record name | Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)

![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)



![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)


![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)


![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)